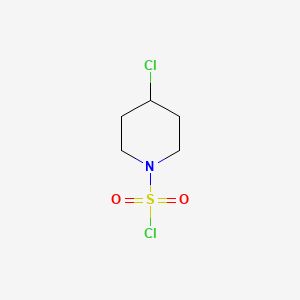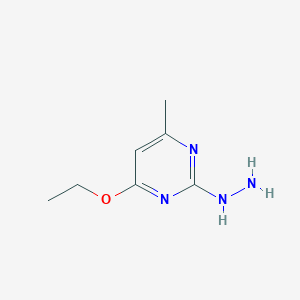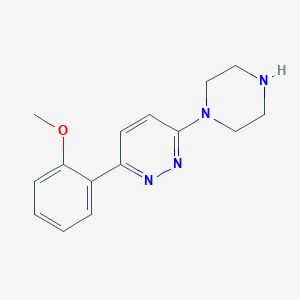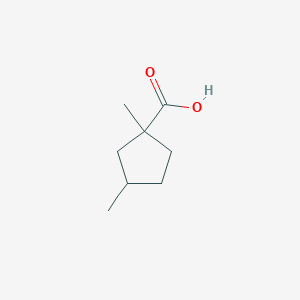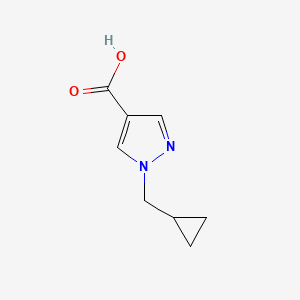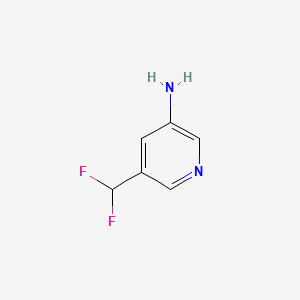
(2R)-Acide 3-amino-2-(9H-fluorén-9-ylméthoxycarbonyl)-4-thiophène-3-ylbutanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorenylmethoxycarbonyl (Fmoc) is a group used in solid-phase peptide synthesis. It serves as an amine-protecting group. The Fmoc group is removed (deprotected) under mildly basic conditions .
Molecular Structure Analysis
The molecular structure of Fmoc-protected amino acids consists of the fluorenyl group, a methylene linker, a carbonyl group forming an ester or amide bond with the amino acid .Chemical Reactions Analysis
In peptide synthesis, the Fmoc group can be removed by treatment with a base, such as piperidine. This deprotection step is followed by coupling with the next amino acid in the sequence .Physical And Chemical Properties Analysis
Fmoc-protected amino acids are typically solid at room temperature. They are sensitive to base, which is used to remove the Fmoc group .Applications De Recherche Scientifique
Synthèse des peptides
Ce composé est principalement utilisé dans la synthèse des peptides. Le groupe fluorén-9-ylméthoxycarbonyl (Fmoc) sert de groupe protecteur pour l'acide aminé pendant le processus de synthèse. Il est stable en conditions basiques mais peut être éliminé en conditions légèrement acides, ce qui est idéal pour la construction progressive de chaînes peptidiques .
Synthèse peptidique en phase solide (SPPS)
En SPPS, le composé peut être fixé à une résine solide, permettant l'ajout séquentiel d'acides aminés. Le groupe Fmoc protège le groupe amino pendant le couplage de chaque résidu d'acide aminé, et son élimination prépare la chaîne peptidique en croissance pour l'ajout du prochain acide aminé .
Chimie médicinale
La structure du composé permet l'introduction du thiophène, un hétérocycle contenant du soufre qui est souvent incorporé dans les molécules médicamenteuses en raison de sa nature riche en électrons, ce qui peut améliorer les interactions de liaison avec les cibles biologiques .
Recherche en protéomique
En protéomique, ce composé peut être utilisé pour créer des peptides qui imitent des portions de protéines. Ces peptides peuvent ensuite être utilisés en spectrométrie de masse pour aider à identifier et à quantifier les protéines dans des échantillons biologiques complexes .
Études d'inhibition enzymatique
La partie thiophène peut être cruciale pour l'inhibition de certaines enzymes. En incorporant ce composé dans des peptides, les chercheurs peuvent étudier l'interaction entre le peptide et l'enzyme, ce qui pourrait conduire au développement de nouveaux inhibiteurs .
Biologie chimique
En biologie chimique, le composé peut être utilisé pour concevoir et synthétiser des peptides capables de moduler les processus biologiques. Le groupe Fmoc permet l'incorporation du composé dans des peptides sans affecter la réactivité du thiophène, ce qui permet d'étudier les interactions des peptides avec divers composants cellulaires .
Mécanisme D'action
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid involves the protection of the amine group, followed by the synthesis of the thiophene ring and the coupling of the fluorenylmethoxycarbonyl (Fmoc) protected amino acid with the thiophene ring. The Fmoc group is then removed to reveal the amino acid side chain.", "Starting Materials": [ "L-alanine", "9H-fluorene-9-methanol", "thiophene-2-carboxylic acid", "N,N-dimethylformamide (DMF)", "diisopropylcarbodiimide (DIC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "piperidine", "acetic anhydride", "hydrochloric acid (HCl)", "sodium hydroxide (NaOH)", "ethyl acetate", "water" ], "Reaction": [ "Protection of L-alanine amine group with acetic anhydride", "Synthesis of thiophene ring by reacting thiophene-2-carboxylic acid with DMF, DIC, and NHS", "Coupling of Fmoc-protected L-alanine with thiophene ring using DIC and TEA", "Removal of Fmoc group with piperidine", "Deprotection of L-alanine amine group with HCl", "Isolation of product by extraction with ethyl acetate and purification by recrystallization from water" ] } | |
Numéro CAS |
269726-93-4 |
Formule moléculaire |
C23H21NO4S |
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
(2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid |
InChI |
InChI=1S/C23H21NO4S/c24-20(11-14-9-10-29-13-14)21(22(25)26)23(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-21H,11-12,24H2,(H,25,26)/t20?,21-/m1/s1 |
Clé InChI |
HCLUWRXASUZLPY-BPGUCPLFSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@H](C(CC4=CSC=C4)N)C(=O)O |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(CC4=CSC=C4)N)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(CC4=CSC=C4)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-7-methylbenzo[d]thiazole](/img/structure/B1465909.png)
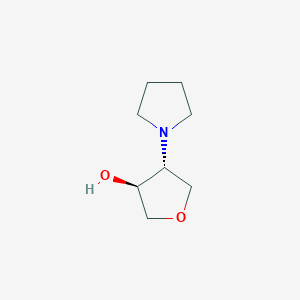
![1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl chloride](/img/structure/B1465911.png)
